molecular formula C15H14O2 B1272339 3',4'-Dimethyl-biphenyl-4-carboxylic acid CAS No. 122294-09-1

3',4'-Dimethyl-biphenyl-4-carboxylic acid

Cat. No.: B1272339
CAS No.: 122294-09-1
M. Wt: 226.27 g/mol
InChI Key: GFGYCDJAIZGZTK-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.28 g/mol It is a derivative of biphenyl, featuring two methyl groups at the 3’ and 4’ positions and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dimethyl-biphenyl-4-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the selective photoxygenation of 4,4’-dimethylbiphenyl to produce the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of 3’,4’-Dimethyl-biphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

3’,4’-Dimethyl-biphenyl-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3’,4’-Dimethyl-biphenyl-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3’,4’-Dimethyl-biphenyl-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYCDJAIZGZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374384
Record name 3',4'-Dimethyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122294-09-1
Record name 3',4'-Dimethyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122294-09-1
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